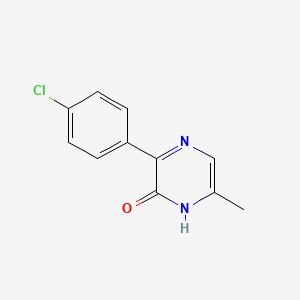

3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains a pyrazinone ring substituted with a 4-chlorophenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable chalcone with hydrazine derivatives. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or alkyl groups onto the pyrazinone ring.

Scientific Research Applications

While "3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one" is not directly discussed in the provided search results, information on related compounds can shed light on its potential applications. Research on similar molecules highlights a range of uses in chemistry, biology, medicine, and industry. These applications stem from their potential biological activities, unique chemical structures, and roles as building blocks for synthesizing more complex molecules.

Scientific Research Applications

Dihydropyrazinone compounds are broadly applicable in scientific research:

- Chemistry These compounds serve as building blocks in synthesizing complex molecules and as reagents in various organic reactions.

- Biology They are valuable for studying biological processes involving sulfanyl and chlorophenyl groups. Many are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

- Medicine Dihydropyrazinones are researched for their potential as therapeutic agents for various diseases, leveraging their unique chemical structures.

- Industry They are used in developing new materials, including polymers and coatings, because of their stability and reactivity.

Biological Activities

Dihydropyrazinones exhibit diverse biological activities, making them interesting in medicinal chemistry:

-

Antimicrobial Activity Research suggests that compounds similar to "this compound" show antibacterial properties. For example, compounds with chlorophenyl groups have demonstrated activity against Salmonella typhi and Bacillus subtilis.

Compound Bacterial Strain IC50 (µM) Compound A Salmonella typhi 2.14 Compound B Bacillus subtilis 0.63 Compound C Escherichia coli 5.00 - Enzyme Inhibition These compounds can act as enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors, which is valuable for treating neurodegenerative diseases like Alzheimer’s disease.

- Anticancer Activity Dihydropyrazinones can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Thiazole-pyridine hybrids, which contain a chlorine (Cl) atom attached to the 4 position of the pyridine ring, have better anti-breast cancer efficacy .

Case Studies

- A derivative of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.

- Another study highlighted the potential neuroprotective effects of a similar compound in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.

- Compound 4c was tested against diabetic peripheral neuropathy (DPN), decreasing oxidant and malondialdehyde (MDA) levels, activating Nrf2 signaling, and inhibiting Keap1 expression .

- A study of synthesized compounds indicated that electron-withdrawing groups such as Cl, Br, and F on the phenyl ring connected at the 6th position of pyridazinone ring resulted in higher seizure protection .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with comparable biological activities.

Uniqueness

3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the pyrazinone ring, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with a pyrazinone core structure. Its unique chemical properties and biological activities have garnered attention in various research fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O, with a molecular weight of 339.8 g/mol. The compound features a 4-chlorophenyl group and a methyl group at the 6-position of the pyrazinone ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O |

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | JLCUGXNBCRUDPF-UHFFFAOYSA-N |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, including neurokinin receptors, influencing signaling pathways related to pain perception and mood regulation .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound:

- Anticancer Properties : A study demonstrated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was particularly effective against breast cancer cells, showcasing its potential as an anticancer agent .

- Antimicrobial Effects : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

- Neuroprotective Effects : Research has suggested that the compound may provide neuroprotective benefits by modulating neurokinin receptors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C11H9ClN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |

InChI Key |

GICVPBJBEXVFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.